Direct MIC Head-to-Head: HBD-1 vs HBD-3 vs HNP-1 Against Clinical Staphylococcus aureus and Escherichia coli Isolates
In a direct head-to-head checkerboard MIC assay against 27 clinical S. aureus isolates and 24 E. coli isolates, HBD-1 demonstrated a median MIC of 8 mg/L against S. aureus, which is 8-fold higher (i.e., 8× less potent) than the median MIC of HBD-3 at 1 mg/L. Against the same S. aureus panel, HNP-1 exhibited an intermediate median MIC of 4 mg/L. Against E. coli, HBD-1's MIC was not determinable at the highest concentration tested, while HBD-3 showed a median MIC of 4 mg/L and HNP-1 a median MIC of 12 mg/L [1]. These quantitative differences are derived from the same standardized checkerboard protocol, enabling direct cross-compound comparison with high internal validity.
| Evidence Dimension | Median MIC against clinical S. aureus isolates (n = 27, including MRSA) |
|---|---|
| Target Compound Data | HBD-1: median MIC = 8 mg/L (IQR: 4–8 mg/L) |
| Comparator Or Baseline | HBD-3: median MIC = 1 mg/L (IQR: 0.5–4 mg/L); HNP-1: median MIC = 4 mg/L (IQR: 2–8 mg/L) |
| Quantified Difference | HBD-1 is 8-fold less potent than HBD-3 and 2-fold less potent than HNP-1 against S. aureus |
| Conditions | Standard checkerboard assay; clinical isolates from hospitalized patients; MIC values expressed as median with interquartile range |
Why This Matters
Procurement decisions for direct antibacterial screening must account for HBD-1's intrinsically lower potency; selecting HBD-3 or HNP-1 instead will overestimate defensin-mediated bacterial killing and produce false-positive results.
- [1] Bogacheva NV, Zurochka AV, Gritsenko VA, et al. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli. PeerJ. 2020;8:e10455. doi:10.7717/peerj.10455 View Source
